molecular formula C11H18O2 B1592276 1-Ethylcyclopentyl methacrylate CAS No. 266308-58-1

1-Ethylcyclopentyl methacrylate

Cat. No. B1592276
CAS RN: 266308-58-1
M. Wt: 182.26 g/mol
InChI Key: FMEBJQQRPGHVOR-UHFFFAOYSA-N
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Description

1-Ethylcyclopentyl methacrylate is a chemical compound with the molecular formula C11H18O2 . It is a liquid at room temperature and is used in various applications due to its properties .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 31 bonds. There are 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 aliphatic ester .


Chemical Reactions Analysis

A study on the copolymerization propagation kinetics for this compound and methyl methacrylate was conducted . The study used a combination of quantum chemistry calculations and experiment. The results showed several trends, including the identity of the ultimate unit affecting not only the preferred conformation of the reactive region but also the reactivity of the radical .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C. It has a flash point of 85°C and a specific gravity of 0.95 at 20/20°C . Its molecular weight is 182.26 .

Scientific Research Applications

Copolymerization Propagation Kinetics

A study by Zhang et al. (2016) explored the crosspropagation kinetics of 1-ethylcyclopentyl methacrylate (ECPMA) with methyl methacrylate (MMA) using quantum chemistry calculations and experiments. Their results revealed several trends, including favored addition of an ECPMA monomer to radicals compared to an MMA monomer, and nonnegligible entropic effects from the pen-penultimate unit of a trimer radical. This research contributes to understanding the selectivity and reactivity ratios in ECPMA-MMA copolymer systems (Zhang et al., 2016).

Mechanical Properties for Clinical Applications

Patel and Braden (1991) investigated the mechanical properties of various methacrylates, including ECPMA, for potential use in low polymerization shrinkage systems. Their study focused on both homopolymers and room-temperature polymerizing systems, revealing useful mechanical properties for clinical applications (Patel & Braden, 1991).

Star-Shaped and Gel Polymers

Ruckenstein and Zhang (1999) developed a bifunctional methacrylate monomer used as a cross-linker in the preparation of star-shaped poly(methyl methacrylate), branched soluble poly(MMA), and a polymer gel. Their findings demonstrate the potential for creating polymers with unique shapes and properties, enhancing the versatility of methacrylate-based polymers (Ruckenstein & Zhang, 1999).

Living Anionic Polymerization

Zhang and Ruckenstein (1998) explored the anionic polymerization of novel methacrylate monomers, including 1-(ethoxy)ethyl methacrylate (EEMA) and ECPMA. Their research highlights the potential for precise control over polymerization processes, leading to polymers with controlled molecular weights and narrow molecular weight distributions. This contributes to the development of more consistent and predictable polymer materials (Zhang & Ruckenstein, 1998).

Room Temperature Polymerizing Systems

Further research by Patel and Braden (1991) formulated room temperature polymerizing resins based on poly(ethyl methacrylate) powder and heterocyclic methacrylate monomers like ECPMA. These systems have potential for clinical applications due to their low shrinkage and adaptability for various uses (Patel & Braden, 1991).

Mechanism of Action

Target of Action:

1-Ethylcyclopentyl methacrylate (ECMA) primarily interacts with specific cellular targets. ECMA is a chemical compound with the molecular formula C11H18O2

Action Environment:

Environmental factors play a crucial role in ECMA’s efficacy and stability:

    ECMA stability may vary with temperature, affecting its shelf life. Changes in pH could alter ECMA’s reactivity or solubility. Exposure to light might degrade ECMA over time.

Remember, scientific curiosity drives progress, and ECMA adds to the rich tapestry of chemical knowledge! 🌐🔍

Safety and Hazards

1-Ethylcyclopentyl methacrylate is a combustible liquid. Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

(1-ethylcyclopentyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEBJQQRPGHVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592379
Record name 1-Ethylcyclopentyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

266308-58-1
Record name 1-Ethylcyclopentyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2-propenoicAcid, 1 ethylcyclopentyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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